Bromo-PEG6-t-butyl ester

Übersicht

Beschreibung

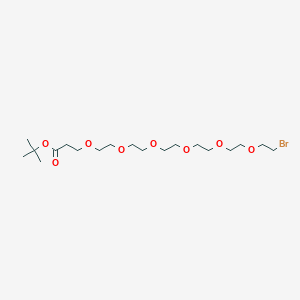

Bromo-PEG6-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Bromo-PEG6-t-butyl ester is C19H37BrO8 . It has a molecular weight of 473.4 g/mol .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG6-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Bromo-PEG6-t-butyl ester: is commonly used in the development of drug delivery systems due to its hydrophilic PEG spacer . This spacer increases the solubility of drugs in aqueous media, which is crucial for efficient drug delivery . The bromide group serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of various drug molecules to the PEG chain.

Surface Modification of Nanoparticles

The compound is instrumental in the surface modification of nanoparticles. By attaching to the surface of nanoparticles, Bromo-PEG6-t-butyl ester can improve their biocompatibility and circulation time in the bloodstream. This is particularly useful in creating nanoparticles that can evade the immune system and deliver therapeutic agents directly to target cells .

Proteomics and Genomics

In proteomics and genomics, Bromo-PEG6-t-butyl ester can be used to modify proteins and DNA, respectively. The modification can protect these biomolecules from degradation, enhance their stability, and improve their interaction with other biomolecules or surfaces for analysis and detection purposes .

Antibody-Drug Conjugates (ADCs)

This compound is also used in the synthesis of antibody-drug conjugates (ADCs). The t-butyl protected carboxyl group can be deprotected under acidic conditions to reveal a reactive carboxyl group that can be coupled with antibodies. The bromide end can then be used to attach cytotoxic agents, forming ADCs that are specific to cancer cells .

Molecular Imaging

Bromo-PEG6-t-butyl ester: aids in the development of molecular imaging agents. The PEGylated compounds can be conjugated with imaging moieties, such as fluorescent dyes or radiolabels, which can then be used to visualize biological processes in real-time .

Tissue Engineering

In tissue engineering, the compound is used to modify the surfaces of scaffolds to enhance cell attachment and growth. The hydrophilic nature of the PEG chain promotes cell compatibility and proliferation, which is essential for the development of artificial tissues .

Wirkmechanismus

Target of Action

Bromo-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This property is essential for the formation of covalent bonds with target proteins. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing for further chemical reactions.

Pharmacokinetics

The PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRDORXGTMATBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG6-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)